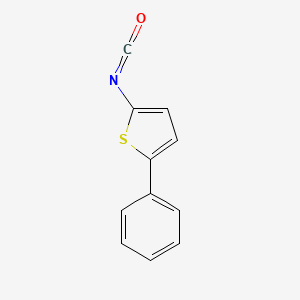

5-Phenyl-2-thienylisocyanate

説明

科学的研究の応用

Photochromic Materials

Research has demonstrated the use of derivatives of 5-Phenyl-2-thienylisocyanate in the development of photochromic materials. These materials exhibit reversible changes in color upon exposure to light, making them useful for applications in smart windows, data storage, and photo-switching devices. For instance, derivatives have been synthesized that undergo reversible photochromic reactions, changing color in response to specific wavelengths of light, without significantly affecting the rates of photocyclization reactions across different phases (Irie, Lifka, Kobatake, & Kato, 2000).

Diastereoselective Photocyclization

Optically active photochromic derivatives of 5-Phenyl-2-thienylisocyanate have been synthesized, demonstrating significant diastereoselective photocyclization reactions. These reactions are crucial for creating materials with specific optical properties, which can be applied in areas ranging from molecular switches to optical data storage (Kodani, Matsuda, Yamada, & Kobatake, Irie, 2000).

Polymeric Materials

5-Phenyl-2-thienylisocyanate derivatives have been utilized in the synthesis of optically active polymeric materials. These materials demonstrate unique properties such as specific rotations and circular dichroism, indicating their potential in creating polymers with predetermined chiral configurations. This is particularly relevant for applications requiring materials with specific optical activities, such as in the pharmaceutical and materials science fields (Hino, Maeda, & Okamoto, 2000).

Organometallic Chemistry

The reactivity of organolanthanide and organolithium complexes with isocyanate or carbodiimide, involving 5-Phenyl-2-thienylisocyanate derivatives, has been explored. This research contributes to the understanding of metal-guanidinate ligand bond interactions, offering insights into the synthesis of novel organometallic complexes with potential applications in catalysis and material science (Zhang, Zhou, Cai, & Weng, 2005).

Fungicidal Activities

Derivatives have been synthesized and assessed for fungicidal activities, highlighting the potential of 5-Phenyl-2-thienylisocyanate in contributing to the development of novel agricultural chemicals. These studies provide a foundation for further exploration into the design of effective fungicides to protect crops and ensure food security (Ren, Cui, He, & Gu, 2007).

Safety and Hazards

The safety data sheet for phenyl isocyanate, a related compound, indicates that it is flammable, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause an allergic skin reaction, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . While this information may not directly apply to 5-Phenyl-2-thienylisocyanate, it suggests that similar precautions may be necessary when handling this compound.

特性

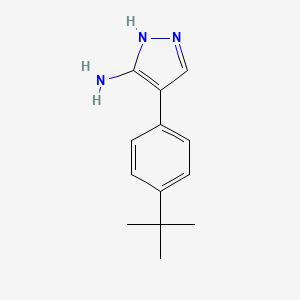

IUPAC Name |

2-isocyanato-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c13-8-12-11-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDGSHFNFRGBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379979 | |

| Record name | 5-Phenyl-2-thienylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-thienylisocyanate | |

CAS RN |

321309-34-6 | |

| Record name | 5-Phenyl-2-thienylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)

![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)